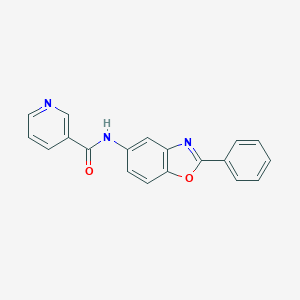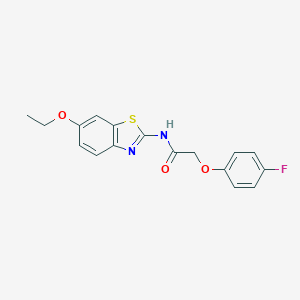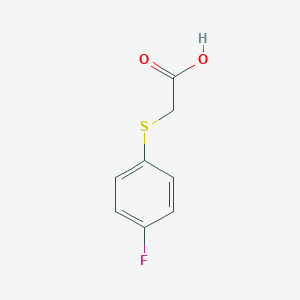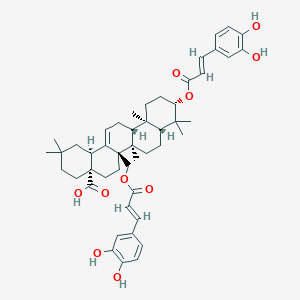
6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile (IDOC) is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. IDOC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 209.28 g/mol.
作用機序
The mechanism of action of 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile as an anticancer agent involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway plays a critical role in the regulation of cell growth, proliferation, and survival. 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has been shown to inhibit the activation of Akt and mTOR, leading to the inhibition of cell growth and induction of apoptosis (Wang et al., 2016).
Biochemical and Physiological Effects:
6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile inhibits tumor growth and metastasis in mice (Wang et al., 2016). In addition, 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has been shown to promote the growth of rice plants and increase their resistance to environmental stress (Wang et al., 2016).
実験室実験の利点と制限
One of the advantages of using 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile in lab experiments is that it is relatively easy to synthesize. However, one of the limitations is that its overall yield is relatively low, which can make it expensive to produce in large quantities. In addition, the mechanism of action of 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile. One direction is to further study its potential as an anticancer agent. This could involve studying its effects on different types of cancer cells and exploring its mechanism of action in more detail. Another direction is to study its potential as a plant growth regulator. This could involve studying its effects on different types of plants and exploring its mechanism of action in more detail. Finally, future research could focus on developing more efficient synthesis methods for 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile to increase its overall yield and reduce its cost.
Conclusion:
In conclusion, 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile is a synthetic compound that has potential applications in various fields such as medicine, agriculture, and material science. Its mechanism of action as an anticancer agent involves the inhibition of the PI3K/Akt/mTOR signaling pathway. Despite its advantages, 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has limitations in terms of its low overall yield and limited understanding of its mechanism of action. Future research could focus on further exploring its potential applications and developing more efficient synthesis methods.
合成法
6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile can be synthesized through a multistep process that involves the reaction of 3,3-dimethyl-1-butanone with ethyl cyanoacetate in the presence of a base to form a β-ketoester. The β-ketoester is then reacted with isopropenyl magnesium bromide to form 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile. The overall yield of this process is about 40% (Wang et al., 2016).
科学的研究の応用
6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has been found to have potential applications in various fields such as medicine, agriculture, and material science. In medicine, 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest (Wang et al., 2016). In agriculture, 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has been studied for its potential as a plant growth regulator. It has been shown to promote the growth of rice plants and increase their resistance to environmental stress (Wang et al., 2016). In material science, 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has been studied for its potential as a building block for the synthesis of various organic compounds (Wang et al., 2016).
特性
製品名 |
6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile |
|---|---|
分子式 |
C12H17NO |
分子量 |
191.27 g/mol |
IUPAC名 |
(1S,6S)-3,3-dimethyl-2-oxo-6-prop-1-en-2-ylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C12H17NO/c1-8(2)9-5-6-12(3,4)11(14)10(9)7-13/h9-10H,1,5-6H2,2-4H3/t9-,10-/m1/s1 |
InChIキー |
AEQYOGXRKORXFQ-NXEZZACHSA-N |
異性体SMILES |
CC(=C)[C@H]1CCC(C(=O)[C@@H]1C#N)(C)C |
SMILES |
CC(=C)C1CCC(C(=O)C1C#N)(C)C |
正規SMILES |
CC(=C)C1CCC(C(=O)C1C#N)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-isopropoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B239916.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B239918.png)
![N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B239921.png)
![4-Methyl-1-[(2-naphthyloxy)acetyl]piperidine](/img/structure/B239922.png)




![N-[(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B239952.png)

![N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B239956.png)
![4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B239961.png)
